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Compound of Interest

Compound Name: C26H32N2O2S2

Cat. No.: B5459209

Get Quote

Executive Summary: The Specificity Paradox
C26H32N2O2S2 (2,2'-dithiobis(N-cyclohexylbenzamide)) functions as a Zinc Ejector. It targets

the highly conserved CCHC zinc finger motifs of the HIV-1 Nucleocapsid protein (NCp7) via a

covalent thiol-disulfide exchange reaction.

The Challenge: The mechanism relies on electrophilic attack. The core validation challenge is

distinguishing target-specific zinc ejection (from viral NCp7) from promiscuous toxicity (ejecting

zinc from host proteins like Sp1, GATA-1, or PARP). This guide outlines the protocols required

to prove that C26H32N2O2S2 is a selective antiviral agent rather than a general cellular

poison.

Compound Identity & Mechanism[1]
Formula: C26H32N2O2S2[1]

Systematic Name: 2,2'-dithiobis(N-cyclohexylbenzamide)

Class: Disulfide Benzamide (DIBA)
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Target: HIV-1 Nucleocapsid Protein (NCp7) – Zinc Finger Domains (ZF1 & ZF2).

Mechanism of Action:

The disulfide bond of C26H32N2O2S2 undergoes nucleophilic attack by the cysteine

thiolates of the NCp7 zinc finger.

This forms a mixed disulfide adduct (Protein-S-S-Benzamide).

The coordination sphere of the Zinc ion (

) is disrupted, leading to zinc release ("ejection").

The protein unfolds, preventing viral RNA packaging and reverse transcription.
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Figure 1: Mechanism of Zinc Ejection by C26H32N2O2S2 via thiol-disulfide exchange.

Comparative Analysis: Performance vs. Alternatives
To validate C26H32N2O2S2, you must benchmark it against known standards.
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Note: While disulfide exchange is chemically reversible, the resulting unfolding of NCp7 is

functionally irreversible in the viral context.

Experimental Validation Protocols
To claim specificity, you must execute a Self-Validating Workflow that moves from biochemical

kinetics to cellular selectivity.

Protocol A: The TSQ Zinc Ejection Assay (Biochemical
Specificity)
This assay quantifies the release of

using the fluorophore TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide), which fluoresces
only when bound to free zinc.

Step-by-Step Methodology:
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Preparation: Dilute recombinant HIV-1 NCp7 (

) in buffer (10 mM Tris-HCl, pH 7.4, 50 mM NaCl). Avoid DTT/EDTA.

Probe Addition: Add TSQ (

) and establish baseline fluorescence (Ex: 360 nm, Em: 490 nm).

Initiation: Inject C26H32N2O2S2 (at

stoichiometric ratios).

Measurement: Monitor fluorescence increase over 30 minutes.

Selectivity Control (Critical): Repeat the assay using host Zinc Finger proteins:

Sp1 (Transcription factor, C2H2 type).

GATA-1 (Transcription factor, C4 type).

PARP (DNA repair enzyme).

Success Criteria:

NCp7: Rapid fluorescence plateau within <10 mins.

Host Proteins:

fluorescence increase compared to NCp7 at equivalent concentrations.

Protocol B: Mass Spectrometry Adduct Confirmation
Prove the molecule reacts specifically with the CCHC cysteines.

Incubate NCp7 with C26H32N2O2S2 (1:1 ratio) for 15 mins.

Analyze via ESI-MS (Electrospray Ionization Mass Spectrometry).

Look for: Mass shift corresponding to the addition of the benzamide monomer (Half of

C26H32N2O2S2).
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Expected Shift:

.

Confirm loss of Zinc (

Da).

Protocol C: Cellular Therapeutic Index (TI)
Specificity in a tube does not guarantee specificity in a cell.

Antiviral Assay (EC50): Infect PBMCs or MT-2 cells with HIV-1 (IIIB). Treat with serial

dilutions of C26H32N2O2S2. Measure p24 antigen reduction.

Cytotoxicity Assay (CC50): Treat uninfected cells with the same dilutions. Measure viability

(XTT or CellTiter-Glo).

Calculation:

.

Target: TI

indicates a specific window of efficacy.

Validation Workflow Diagram
This diagram illustrates the logical flow for validating specificity, distinguishing between a "Hit"

and a "False Positive" (toxic compound).
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Figure 2: Decision tree for validating the specificity of Zinc Ejectors.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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